molecular formula C23H26N4O4 B2745490 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-59-5

3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2745490
CAS RN: 946355-59-5
M. Wt: 422.485
InChI Key: ZTWNOQKQLKGEGC-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their antioxidant activity, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showing potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These compounds could provide insights into the synthetic pathways and biological activities of related benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Histone Deacetylase Inhibition : Zhou et al. (2008) discovered a compound with a structure featuring similar functional groups, exhibiting selective inhibition of histone deacetylases (HDACs) and significant antitumor activity. This research highlights the potential use of related benzamide compounds in cancer therapy (Zhou et al., 2008).

  • Herbicidal Activity : Yang et al. (2008) synthesized labeled versions of ZJ0273, a compound with a pyrimidinyl benzamide structure, for use as radiotracers in environmental and biological studies. This indicates potential applications in agricultural research and the study of herbicide action mechanisms (Yang, Ye, & Lu, 2008).

Chemical Synthesis and Properties

  • Advanced Synthesis Techniques : Nimbalkar et al. (2018) reported on the ultrasound-assisted synthesis of novel benzamide derivatives with promising anti-tubercular activity. Such synthetic methodologies could be applicable to the synthesis and optimization of "3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide" for enhanced biological activity (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

  • Cancer Stem Cell Targeting : Bhat, Al‐Dhfyan, & Al-Omar (2016) designed and synthesized novel dihydropyrimidine derivatives targeting cancer stem cells, showing potential as anticancer agents. This suggests the broader applicability of benzamide derivatives in targeting specific cancer cell populations for therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Mechanism of Action

The mechanism of action of similar compounds involves their antioxidant activity, free radical scavenging, and metal chelating activity .

Future Directions

The future directions of similar compounds involve conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

3,4-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-5-12-31-22-14-21(24-15(2)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-3)20(13-16)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNOQKQLKGEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

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